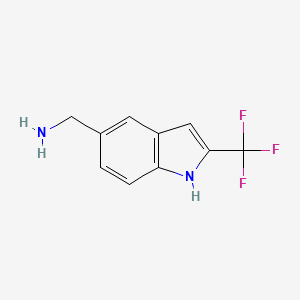
(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, trifluoromethyl-containing compounds can be synthesized through various methods. For instance, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Chemical Reactions Analysis
The reactivity of “this compound” would depend on the specific conditions and reactants used. Trifluoromethyl groups are known to be electron-withdrawing, which can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Trifluoromethyl groups are known to be highly electronegative, which can influence properties like polarity and acidity .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
1192152-66-1 |
|---|---|
Fórmula molecular |
C10H9F3N2 |
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)-1H-indol-5-yl]methanamine |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)9-4-7-3-6(5-14)1-2-8(7)15-9/h1-4,15H,5,14H2 |
Clave InChI |
NBNIQGRWWWXPAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CN)C=C(N2)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


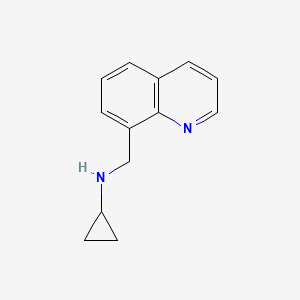
![1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B8705651.png)


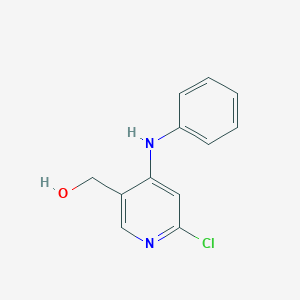
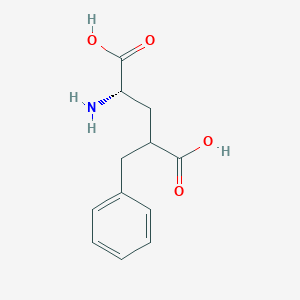
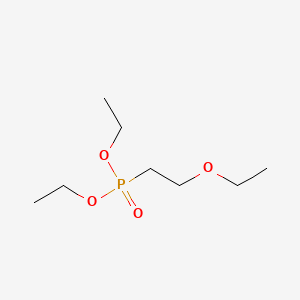
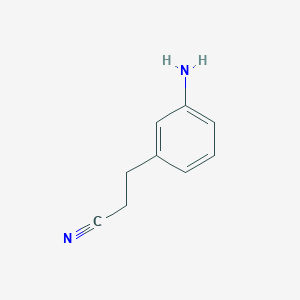

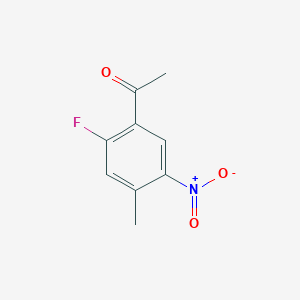
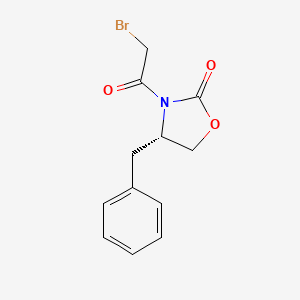

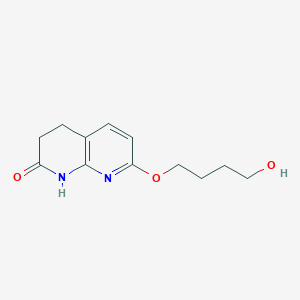
![Methyl [(2-oxobutyl)sulfanyl]acetate](/img/structure/B8705739.png)